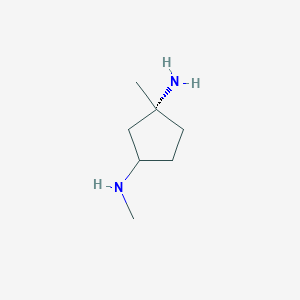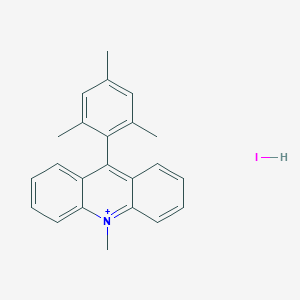
9-Mesityl-10-methylacridin-10-ium hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mesityl-10-methylacridin-10-ium hydroiodide is a chemical compound with the molecular formula C23H22IN. It is known for its unique structure, which includes a mesityl group and an acridinium ion. This compound is often used in various scientific research applications due to its interesting photophysical and chemical properties .
Preparation Methods
The synthesis of 9-Mesityl-10-methylacridin-10-ium hydroiodide typically involves the reaction of 9-mesityl-10-methylacridinium with hydroiodic acid. The process can be summarized as follows:
Starting Materials: 9-Mesityl-10-methylacridinium and hydroiodic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by recrystallization from water and dried in air.
Chemical Reactions Analysis
Scientific Research Applications
9-Mesityl-10-methylacridin-10-ium hydroiodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 9-Mesityl-10-methylacridin-10-ium hydroiodide exerts its effects involves its ability to act as a dual sensitizer. It can generate singlet oxygen through type II photooxygenation and participate in electron-transfer reactions. The compound’s molecular targets include electron-rich acceptor molecules, and its pathways involve the formation of hydroperoxide mixtures and other oxidation products .
Comparison with Similar Compounds
9-Mesityl-10-methylacridin-10-ium hydroiodide can be compared with other similar compounds, such as:
9-Mesityl-10-methylacridinium perchlorate: This compound also acts as a photocatalyst and is used in similar oxidation reactions.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: Another related compound with similar photophysical properties and applications.
The uniqueness of this compound lies in its specific combination of mesityl and acridinium groups, which confer distinct photophysical and chemical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H23IN+ |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hydroiodide |
InChI |
InChI=1S/C23H22N.HI/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;/h5-14H,1-4H3;1H/q+1; |
InChI Key |
BUKMDCZGFAHRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


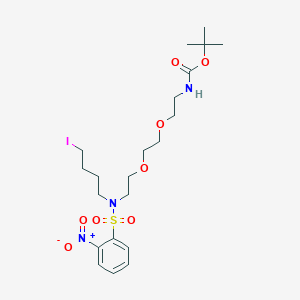
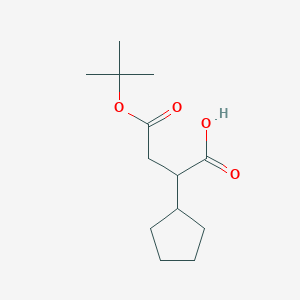
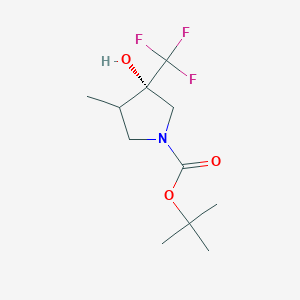
![(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14792504.png)
![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)
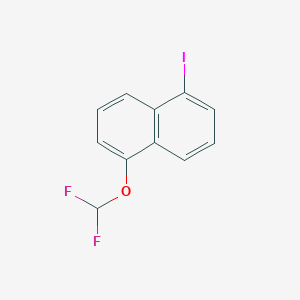
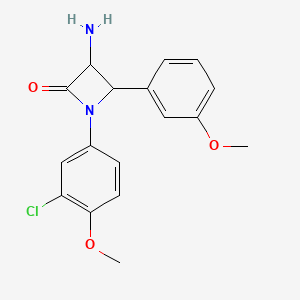
![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)



![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)
![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)
